Product packaging for S-acetyl-PEG12-alcohol(Cat. No.:)

S-acetyl-PEG12-alcohol

Cat. No.: B6352193
M. Wt: 604.8 g/mol
InChI Key: JGAUZMRPHWWELV-UHFFFAOYSA-N
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Description

Evolution and Significance of PEGylation in Chemical Synthesis and Biotechnology

The process of covalently attaching poly(ethylene glycol) (PEG) chains to molecules, known as PEGylation, has become a cornerstone strategy in biotechnology and pharmaceutical development. ucl.ac.bewikipedia.org First conceptualized in the 1970s, PEGylation was initially developed to improve the therapeutic properties of proteins. ucl.ac.bechempep.com The technique has since evolved significantly, moving from first-generation methods that involved reacting PEG polymers with available functional groups, to sophisticated second-generation chemistries utilizing more efficient and specific reactive groups like aldehydes and esters. wikipedia.org

The significance of PEGylation lies in its ability to confer several advantageous properties to the conjugated molecule. By increasing the hydrodynamic size of a therapeutic protein or drug, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. wikipedia.org Furthermore, the flexible PEG chain creates a protective hydration shell that can "mask" the molecule from the host's immune system, thereby reducing its immunogenicity and antigenicity. ucl.ac.bewikipedia.org This process also enhances the water solubility of hydrophobic compounds and improves their stability against enzymatic degradation. wikipedia.orgchempep.com The success of this technology is evidenced by the numerous PEGylated therapeutics approved by regulatory agencies and a continued trend toward developing more complex PEG architectures, such as branched and multi-arm PEGs, for advanced applications. acs.orgsciencescholar.us

Multifaceted Utility of Poly(ethylene glycol) Derivatives in Scholarly Disciplines

The utility of poly(ethylene glycol) and its derivatives extends far beyond their initial applications in protein modification. Due to their unique properties—including hydrophilicity, biocompatibility, low toxicity, and minimal immunogenicity—PEG reagents are employed across a wide array of scholarly and industrial fields. thermofisher.comnih.gov

In drug delivery , PEG derivatives are used to improve the pharmacokinetic profiles of small-molecule drugs, such as paclitaxel (B517696) and doxorubicin, by increasing their solubility and half-life. ucl.ac.be They are integral components of advanced systems like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). medchemexpress.comjenkemusa.com In bioconjugation , PEG linkers are used to connect various biomolecules, enhancing their stability and function for research and diagnostic purposes. chempep.com

The field of materials science and tissue engineering utilizes PEGs to form hydrogels, which serve as scaffolds for 3D cell culture and regenerative medicine. interchim.fr Furthermore, PEG derivatives are critical for the surface modification of nanoparticles. mdpi.com By coating nanoparticles with PEG, researchers can prevent protein adsorption and recognition by the immune system, creating a "stealth effect" that improves their circulation and targeting capabilities. nih.govmdpi.com Beyond biomedical applications, PEGs are also found in various industrial products, including cosmetics, plastics, and paints, where they act as lubricants, softeners, and dispersing agents. labinsights.nl

Classification of PEG Reagents: Focus on Heterobifunctional Architectures for Chemical Modification

PEG reagents can be classified based on the number and type of their terminal functional groups, which dictates their application in chemical synthesis. biochempeg.com The primary classifications are:

Monofunctional PEGs : These possess a single reactive group, with the other terminus capped by an inert group (e.g., methoxy). They are used to attach a PEG chain to a single site on a target molecule.

Homobifunctional PEGs : These have identical reactive groups at both ends and are primarily used for crosslinking identical molecules or for polymerization. thermofisher.com

Heterobifunctional PEGs : These reagents feature two different reactive groups at their termini. thermofisher.comgelest.com This architecture is particularly valuable for advanced chemical modification.

Heterobifunctional PEGs allow for the sequential and controlled conjugation of two distinct molecular entities, which is essential for building complex bioconjugates. gelest.com This capability is crucial in applications like ADCs, which require linking a specific antibody to a potent cytotoxic drug, and PROTACs, which connect a target protein ligand to an E3 ubiquitin ligase ligand. medchemexpress.comjenkemusa.com

S-acetyl-PEG12-alcohol is a prime example of a heterobifunctional PEG reagent. It contains a hydroxyl (-OH) group at one end and a protected thiol group (S-acetyl) at the other. broadpharm.comaxispharm.com The hydroxyl group can readily participate in reactions such as esterification or etherification, while the S-acetyl group provides a stable, protected form of a thiol that can be deprotected under specific conditions to yield a highly reactive sulfhydryl group. broadpharm.comaxispharm.com This dual reactivity allows for precise, stepwise synthesis strategies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O13S B6352193 S-acetyl-PEG12-alcohol

Properties

IUPAC Name

S-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O13S/c1-26(28)40-25-24-39-23-22-38-21-20-37-19-18-36-17-16-35-15-14-34-13-12-33-11-10-32-9-8-31-7-6-30-5-4-29-3-2-27/h27H,2-25H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAUZMRPHWWELV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O13S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Architecture and Functional Group Reactivity of S Acetyl Peg12 Alcohol

Structural Design Principles of S-acetyl-PEG12-alcohol as a Chemical Building Block

This compound is engineered as a heterobifunctional linker, incorporating three distinct chemical modules, each contributing a specific function:

A Protected Thiol (S-acetyl Group): The thioacetate (B1230152) serves as a stable precursor to a highly reactive sulfhydryl (thiol) group. Thioesters are frequently employed as protecting groups because free thiols are susceptible to oxidation, which can lead to the unwanted formation of disulfides. google.com This "latent" functionality allows the thiol to be revealed at a specific, desired stage of a synthetic sequence.

A Terminal Hydroxyl Group: The primary alcohol at the opposite end of the molecule provides a second, chemically distinct reactive site. axispharm.com Its reactivity is orthogonal to the protected thiol, meaning that chemical transformations can be performed on the hydroxyl group without affecting the S-acetyl group, and vice-versa. nih.gov This orthogonality is a cornerstone of its utility in multi-step syntheses.

A Monodisperse Poly(ethylene glycol) Chain (PEG12): The central linker consists of a discrete chain of twelve ethylene (B1197577) glycol units. This hydrophilic PEG chain is critical for imparting water solubility to the molecule and to any conjugate it is incorporated into. broadpharm.com Unlike polydisperse PEG mixtures, the defined length (n=12) ensures that every molecule has the exact same molecular weight and spatial dimensions, leading to better-defined final products with predictable properties. researchgate.net

This tripartite design makes this compound a valuable tool for conjugating two different molecules, for instance, by linking a targeting moiety to a therapeutic payload in the construction of PROTACs. medchemexpress.com

Selective Deprotection of the S-acetyl Moiety to Generate Reactive Thiol Functionality for Downstream Applications

The strategic advantage of the S-acetyl group lies in its ability to be selectively removed under specific conditions to unmask the nucleophilic thiol group. axispharm.combroadpharm.com This deprotection is a crucial step for subsequent conjugation reactions, as the generated thiol is a potent nucleophile that can readily react with a variety of electrophilic partners.

The process must be mild enough to avoid damaging sensitive substrates, a common requirement in bioconjugation. google.com The resulting free thiol is available for a range of downstream applications, most notably for reaction with maleimides, haloacetamides, or other thiol-reactive groups to form stable covalent bonds in complex biomolecules. mdpi.com

Chemical Mechanisms for Thiol Group Generation from S-acetyl Precursors

The conversion of the S-acetyl group to a free thiol (R-S-Ac → R-SH) is typically achieved through nucleophilic acyl substitution or hydrolysis. Several methods are employed, each with a distinct mechanism:

Base-Catalyzed Hydrolysis/Thiolysis: Reagents like sodium methoxide (B1231860) (NaOMe) in methanol (B129727) or hydrazine (B178648) are effective for S-deacetylation. researchgate.netresearchgate.net The mechanism involves the attack of a nucleophile (e.g., methoxide ion, CH₃O⁻) on the electrophilic carbonyl carbon of the thioester. This forms a tetrahedral intermediate which then collapses, cleaving the C-S bond and releasing the thiolate anion (R-S⁻). A subsequent protonation step during workup yields the final free thiol (R-SH).

Thiol-Thioester Exchange: Reagents like dithiothreitol (B142953) (DTT) or thioglycolic acid can deprotect thioacetates via a thiotransesterification reaction. researchgate.netresearchgate.net This involves the nucleophilic attack of the reagent's thiol group on the thioester, leading to the formation of a new, more stable thioester and the release of the desired thiol.

Cyanide-Mediated Deprotection: Catalytic amounts of a quaternary ammonium (B1175870) cyanide salt (e.g., tetrabutylammonium (B224687) cyanide) in a protic solvent can efficiently cleave the thioacetate. google.comresearchgate.net This method is noted for its mild conditions and reduced formation of disulfide byproducts. google.com

S → N Acetyl Transfer: In contexts where a primary amine (like a lysine (B10760008) residue in a protein) is in close proximity, the acetyl group can be transferred from the sulfur atom to the nitrogen atom. acs.orgnih.gov While often a consideration in biological systems, this principle underscores the reactivity of the thioester bond, where the acetyl group is transferred to a suitable nucleophile. nih.gov

Versatility of the Terminal Hydroxyl Group for Orthogonal Derivatization in Complex Syntheses

The terminal primary hydroxyl (-OH) group on this compound provides a versatile handle for a wide array of chemical transformations that are orthogonal to the S-acetyl group. axispharm.comnih.gov This allows for the covalent attachment of various molecules or functional groups without interfering with the protected thiol. The hydroxyl group can be modified using numerous well-established reactions in organic chemistry:

Esterification: Reaction with an activated carboxylic acid (such as an acid chloride or NHS ester) or a carboxylic acid under coupling conditions (e.g., using DCC/DMAP) forms a stable ester linkage. This is a common strategy for attaching drugs or other small molecules. mdpi.com

Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by first deprotonating the alcohol to form an alkoxide, which then reacts with an alkyl halide.

Oxidation: The primary alcohol can be selectively oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or TEMPO-based systems. nih.gov The resulting aldehyde is a valuable functional group for subsequent reactions, such as reductive amination or ligation with hydrazide- or aminooxy-functionalized molecules.

Conversion to Other Functional Groups: The hydroxyl group can serve as a precursor to other functionalities. For instance, it can be converted to an azide (B81097) for use in "click chemistry" reactions or transformed into a leaving group (e.g., a tosylate or mesylate) to facilitate nucleophilic substitution. nih.gov

This chemical flexibility allows for the strategic, stepwise construction of complex conjugates where one part of the final molecule is built off the hydroxyl end before the thiol is deprotected for the final conjugation step. acs.org

Influence of the Poly(ethylene glycol) Oligomer Chain (PEG12) on Molecular Interactions and Conjugation Kinetics

The PEG12 chain is not merely a passive spacer; it actively influences the physicochemical properties and reactivity of the entire molecule and its subsequent conjugates. broadpharm.comscbt.com

Enhanced Hydrophilicity: The primary role of the PEG linker is to increase water solubility. axispharm.combroadpharm.com This is critical when working with hydrophobic molecules, ensuring their solubility in aqueous buffers commonly used for bioconjugation reactions.

Reduced Steric Hindrance and Improved Kinetics: The flexible and hydrophilic PEG chain acts as a long, mobile spacer that can reduce steric hindrance between the two molecules being conjugated. nih.govpreprints.org By extending the reactive functional groups away from the bulk of the parent molecules, the PEG linker facilitates more efficient molecular interactions and can improve the kinetics of the conjugation reaction. scbt.com

Defined Spacer Length: The use of a monodisperse PEG linker with exactly 12 repeating units (PEG12) is a significant advantage over traditional, polydisperse PEGs. researchgate.net This ensures homogeneity in the final product, where the distance between conjugated moieties is precisely controlled. This uniformity is crucial for applications where the spatial relationship between components dictates biological activity, as is often the case in PROTACs and other targeted therapies. reading.ac.uk

Modulation of Pharmacokinetic Properties: In therapeutic applications, the inclusion of a PEG chain is known to increase the hydrodynamic radius of the resulting conjugate. This can lead to reduced renal clearance, longer circulation times, and improved bioavailability. preprints.org

Synthetic Methodologies for the Preparation and Modification of S Acetyl Peg12 Alcohol Analogues

General Strategies for the Functionalization of the Poly(ethylene glycol) Backbone

The functionalization of the poly(ethylene glycol) (PEG) backbone is a cornerstone of modern polymer chemistry, enabling the creation of materials with tailored properties for a wide range of applications. nih.gov The inert and biocompatible nature of PEG makes it an ideal scaffold, and the modification of its terminal hydroxyl groups allows for the introduction of various reactive moieties. nih.govmdpi.com

Common strategies for functionalizing the PEG backbone often begin with the activation of the terminal hydroxyl groups. mdpi.com This can be achieved through reactions such as tosylation or mesylation, which convert the hydroxyl group into a good leaving group, facilitating subsequent nucleophilic substitution reactions. mdpi.com For instance, monotosylated PEG can be reacted with sodium azide (B81097) to introduce an azide group, or with sodium hydrosulfide (B80085) to yield a thiol group. mdpi.com

Another prevalent method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) to form ester or amide bonds with molecules containing carboxylic acid or amine groups, respectively. nih.gov The use of N-hydroxysuccinimide (NHS) esters is also a popular approach for creating reactive PEG derivatives that can readily couple with primary amines. nih.gov

Furthermore, ring-opening polymerization of ethylene (B1197577) oxide initiated by functional initiators is a powerful method for producing heterobifunctional PEGs with different terminal groups. mdpi.com This technique allows for precise control over the polymer architecture from the outset. The choice of functionalization strategy depends on the desired end-group and the specific requirements of the final application. nih.gov

Targeted Synthesis of S-acetyl-PEG-alcohol Scaffolds

The targeted synthesis of S-acetyl-PEG-alcohol scaffolds requires a careful and regioselective approach to ensure the desired functionalities are introduced at specific positions on the PEG chain. This heterobifunctional structure, with a protected thiol at one end and a reactive hydroxyl group at the other, is particularly valuable for constructing complex bioconjugates.

Regioselective Introduction of the S-acetyl Group at a Defined Chain Terminus

The regioselective introduction of an S-acetyl group at one terminus of a PEG chain is a key step in the synthesis of S-acetyl-PEG-alcohol. A common and effective method involves the initial monotosylation of a symmetrical PEG diol. This reaction, when carried out under controlled conditions, selectively activates one hydroxyl group, leaving the other intact. mdpi.com

The resulting α-tosyl-ω-hydroxyl PEG can then undergo nucleophilic substitution with a thioacetate (B1230152) source, such as potassium thioacetate, to introduce the S-acetyl group. mdpi.com This two-step process ensures that the thioester is formed at only one end of the PEG chain. An alternative approach involves the esterification of a PEG diol with S-acetylthioacetic acid, though this may require protecting group strategies to prevent difunctionalization. The S-acetyl group serves as a protected form of a thiol, which can be deprotected under mild conditions when the free thiol is needed for subsequent reactions. This protection strategy is crucial to prevent the premature oxidation of the thiol to a disulfide. mdpi.com

Terminal Hydroxyl Group Preservation and Strategic Manipulation during Synthesis

Preserving the terminal hydroxyl group while modifying the other end of the PEG chain is a critical aspect of synthesizing heterobifunctional PEG derivatives like S-acetyl-PEG-alcohol. The monotosylation strategy mentioned earlier is a prime example of achieving this selectivity. mdpi.com By carefully controlling the stoichiometry of the tosylating agent, one hydroxyl group can be selectively activated and modified, while the other remains as a free hydroxyl group. mdpi.com

Protecting groups can also be employed to temporarily block the hydroxyl group that needs to be preserved. For instance, a trityl or silyl (B83357) ether protecting group can be introduced at one end of the PEG diol. The other hydroxyl group can then be converted to the S-acetyl functionality. Finally, the protecting group on the first hydroxyl group is removed to yield the desired S-acetyl-PEG-alcohol. The choice of protecting group is critical and depends on its stability under the reaction conditions used for introducing the S-acetyl group and the conditions required for its eventual removal.

Advanced Spectroscopic and Chromatographic Characterization Techniques for Functionalized PEG Derivatives in Research

The successful synthesis and purification of functionalized PEG derivatives like S-acetyl-PEG12-alcohol necessitate the use of advanced analytical techniques to confirm their structure, molecular weight, and purity. enovatia.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy, is an indispensable tool for the structural elucidation of PEG derivatives. acs.orgresearchgate.net In the ¹H NMR spectrum of this compound, characteristic signals confirm the presence of the different functional groups.

The large signal corresponding to the repeating ethylene glycol units typically appears around 3.6 ppm. mdpi.com The protons of the methyl group in the S-acetyl moiety (CH₃-C=O) would be expected to show a singlet at a distinct chemical shift. The methylene (B1212753) protons adjacent to the thioester and the terminal hydroxyl group will also have characteristic chemical shifts that can be used for structural confirmation. mdpi.com Quantitative NMR (qNMR) can be used to determine the degree of functionalization by comparing the integration of the signals from the end groups to that of the PEG backbone. acs.org It is important to note that for large polymers, the ¹³C coupled ¹H peaks of the repeating units can have integrations comparable to the terminal group protons, which must be accounted for in accurate molecular weight and purity determinations. acs.orgresearchgate.net

¹H NMR Spectroscopic Data for a Representative Functionalized PEG
Functional GroupTypical Chemical Shift (ppm)Multiplicity
PEG backbone (-O-CH₂-CH₂-O-)~3.6s
Terminal -OHVariable (often ~4.6 in DMSO-d₆)t
S-acetyl (CH₃-C=O)~2.3s
Methylene adjacent to thioester (-CH₂-S-Ac)~3.1t
Methylene adjacent to hydroxyl (-CH₂-OH)~3.7t

Mass Spectrometry (MS) for Molecular Weight Determination and Purity Assessment of PEG Linkers

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and assessing the purity of PEG linkers. chempep.com For monodisperse PEGs like this compound, Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used techniques. chempep.comnih.gov These methods can provide a precise molecular weight measurement, confirming the successful incorporation of the S-acetyl and hydroxyl functionalities.

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides the elemental composition of the molecule, further validating its structure. enovatia.com The mass spectrum of a pure sample of this compound would show a prominent peak corresponding to its molecular ion, with the isotopic distribution characteristic of its chemical formula. The presence of impurities or byproducts, such as unreacted starting materials or difunctionalized PEGs, can also be detected, allowing for the assessment of the sample's purity. enovatia.com

Mass Spectrometry Data for this compound
TechniqueExpected m/zInformation Obtained
ESI-MS[M+Na]⁺, [M+K]⁺Molecular Weight Confirmation
MALDI-TOF[M+Na]⁺, [M+K]⁺Molecular Weight and Polydispersity
HRMSExact MassElemental Composition and Structural Confirmation

Chromatographic Methods (HPLC, GPC/SEC) for Purity and Polydispersity Analysis of Polymeric Reagents

Chromatographic techniques are indispensable for the quality control of polymeric reagents like this compound and its analogues. High-Performance Liquid Chromatography (HPLC) is primarily used to assess purity, while Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC) is the standard method for determining molecular weight distribution and polydispersity. usp.orglcms.cz

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components in a mixture, making it ideal for determining the purity of synthesized S-acetyl-PEG-alcohol derivatives. Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is a polar solvent mixture, typically water and a polar organic solvent like acetonitrile.

The separation is based on the differential partitioning of the sample components between the stationary and mobile phases. By running a gradient of increasing organic solvent, compounds are eluted based on their hydrophobicity. The purity of the sample can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. For some analyses, derivatization of the analyte may be performed to enhance detection. oiv.intjfda-online.com

Table 1: Typical HPLC Parameters for Purity Analysis of PEG Derivatives

ParameterDescription
Column Reversed-phase C8 or C18 column. jfda-online.com
Mobile Phase A gradient of water and acetonitrile, often with an additive like formic acid. oiv.int
Detector UV detector is common, especially if the analyte has a chromophore. oiv.intjfda-online.com
Flow Rate Typically in the range of 0.5-1.0 mL/min. oiv.int
Column Temperature Often controlled, for instance at 35 °C, to ensure reproducibility. oiv.int
Injection Volume Varies depending on the concentration and column size, e.g., 15 µL. oiv.int

This table is interactive. You can sort and filter the data.

Gel Permeation Chromatography/Size-Exclusion Chromatography (GPC/SEC)

GPC/SEC is the most important chromatographic method for characterizing the molecular weight and molecular weight distribution of polymers. lcms.cz This technique separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the column's stationary phase and therefore elute earlier, while smaller molecules can penetrate the pores and have a longer retention time. waters.com

A key parameter obtained from GPC/SEC analysis is the polydispersity index (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). usp.orgjenkemusa.com A PDI of 1.0 indicates a monodisperse sample, where all polymer chains have the same length. For PEG reagents, a low PDI is crucial for ensuring batch-to-batch consistency and predictable behavior in subsequent applications.

The quality of GPC/SEC data relies heavily on accurate calibration. This is typically achieved using a series of well-characterized, narrow-polydispersity PEG standards. waters.comjenkemusa.com In addition to a refractive index (RI) detector, which is a universal detector for polymers, other detectors like evaporative light scattering detectors (ELSD) and multi-angle light scattering (MALS) detectors can provide more accurate and absolute measurements of molecular weight. usp.orgresearchgate.net

Table 2: GPC/SEC Analysis of Polymeric Reagents

ParameterDescriptionData Obtained
Column Typically gel-based columns with a defined pore size range, such as Ultrahydrogel. waters.comRetention Time
Mobile Phase An aqueous buffer is common for water-soluble polymers like PEG. waters.comChromatogram
Detector Refractive Index (RI), Multi-Angle Light Scattering (MALS), Evaporative Light Scattering (ELSD). usp.orgresearchgate.netMw, Mn, PDI
Calibration Performed with narrow polydispersity PEG standards of known molecular weights. jenkemusa.comMolecular Weight Distribution
System An HPLC system capable of precise isocratic flow is required. waters.comPurity Profile

This table is interactive. You can sort and filter the data.

The quality of the PEGylation reagent directly impacts the final conjugated product. Therefore, rigorous analysis using these chromatographic methods is essential to ensure high purity and low polydispersity, leading to reproducible and reliable results in research and development. usp.org

S Acetyl Peg12 Alcohol in Advanced Bioconjugation and Biointerface Engineering Research

Thiol-Mediated Ligation Strategies Utilizing the Deprotected Thiol Functionality of S-acetyl-PEG12-alcohol

The S-acetyl group can be readily removed under mild conditions to expose a free thiol (-SH) group. broadpharm.com This deprotected thiol is a potent nucleophile that enables a variety of highly specific ligation strategies for covalently attaching the PEG linker to target molecules. mdpi.com

The reaction between a thiol and a maleimide (B117702) is a cornerstone of bioconjugation, often categorized as a "click" reaction due to its efficiency and specificity. nih.gov Maleimide groups react with high selectivity toward sulfhydryl groups at a physiological pH range of 6.5–7.5, forming a stable thioether bond. purepeg.combroadpharm.comrsc.org This reaction proceeds via a Michael addition mechanism where the thiol attacks the electron-deficient double bond of the maleimide ring. nih.govrsc.org

The reaction kinetics are typically rapid, often reaching completion within minutes to a few hours at room temperature. purepeg.com This specificity allows for the precise, site-specific labeling of proteins and peptides at cysteine residues. purepeg.com By deprotecting the this compound to reveal the thiol, researchers can conjugate it to biomacromolecules that have been engineered to contain a single reactive maleimide group, ensuring a high degree of homogeneity in the final conjugate.

Table 1: Characteristics of Maleimide-Thiol Click Chemistry

FeatureDescription
Reaction Type Michael Addition
Functional Groups Thiol (-SH) and Maleimide
Bond Formed Stable Thioether Linkage
Optimal pH 6.5 - 7.5
Kinetics Rapid (minutes to hours) at room temperature
Specificity High selectivity for thiols over other nucleophiles at physiological pH

The maleimide-thiol reaction is a specific example of the broader class of Michael addition reactions, which are fundamental in bioconjugation. rsc.org This reaction class involves the addition of a nucleophile (the thiol) to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. datapdf.com While maleimides are highly popular, other Michael acceptors are also utilized in research for protein and peptide functionalization. datapdf.comresearchgate.net

These include vinyl sulfones and acrylates. datapdf.com The choice of Michael acceptor can influence the stability and reactivity of the resulting conjugate. For example, the thioether sulfone bond formed from a vinyl sulfone reaction is known for its resistance to hydrolytic degradation, overcoming stability issues associated with some other linkages. datapdf.com The reaction conditions, particularly pH, are critical, as basic conditions favor the deprotonation of the thiol to the more nucleophilic thiolate anion, thereby accelerating the reaction rate. nih.gov

Table 2: Comparison of Common Michael Acceptors for Thiol Conjugation

Michael AcceptorBond FormedKey Characteristics
Maleimide Thiosuccinimide EtherHighly specific, rapid kinetics, but bond can undergo retro-Michael reaction under certain conditions. datapdf.comcreativepegworks.com
Vinyl Sulfone Thioether SulfoneForms a very stable, hydrolysis-resistant bond. datapdf.com
Acrylate Thioether EsterCommonly used, but the resulting ester bond can be susceptible to hydrolysis. datapdf.com

Many proteins, such as antibodies and enzymes, contain native disulfide bonds that are crucial for their tertiary structure and stability. nih.govimperial.ac.uk A powerful strategy for site-specific PEGylation involves the mild reduction of an accessible disulfide bond to generate a pair of free cysteine thiols. nih.govacs.orgacs.org This approach avoids the need for recombinant engineering to introduce a free cysteine residue. imperial.ac.uk

Once the disulfide bond is reduced, the two newly formed thiol groups become available for conjugation. A thiol-reactive PEG derivative, such as the deprotected form of this compound, can then react with one or both of these thiols. nih.gov In some advanced strategies, bifunctional PEG reagents are used to "re-bridge" the two thiols, thereby restoring the structural linkage and maintaining the protein's conformational integrity. acs.orgacs.org This method ensures that PEGylation occurs only at the site of the original disulfide bond, leading to a homogeneous product with preserved biological activity. nih.govacs.org

Orthogonal Bioconjugation via the Alcohol Functionality of this compound for Diverse Applications

The terminal alcohol group on this compound provides a second, independent site for conjugation. This enables orthogonal ligation, a strategy where distinct chemical reactions can be performed on the same molecule without interfering with each other. nih.govnih.gov While the S-acetyl group remains intact, the alcohol functionality can be modified, or vice-versa, allowing for the construction of complex, multifunctional molecular architectures.

The primary alcohol at one end of the PEG chain can be readily coupled to molecules containing a carboxylic acid group through an esterification reaction to form a stable ester bond. acs.org To facilitate this reaction under mild, biologically compatible conditions, the carboxylic acid on the ligand is often "activated". google.com

Common activating agents include N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), which converts the carboxylic acid into an NHS ester. nih.gov This activated ester then reacts efficiently with the alcohol of this compound. nih.gov This strategy is widely used to attach a variety of biological ligands, such as small-molecule drugs, targeting moieties, or fluorescent dyes, to the PEG linker. The reaction can sometimes be accelerated by a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 3: Common Activating Reagents for Carboxylic Acids in Esterification with PEG-Alcohols

Reagent SystemActivated IntermediateApplication Notes
EDC / NHS NHS EsterWidely used in bioconjugation for its efficiency and stability in aqueous-compatible buffers. nih.gov
DCC / DMAP Acylium Ion IntermediateHighly efficient in organic solvents; DMAP acts as a catalyst. nih.gov
Acid Anhydrides N/A (Direct Reaction)The anhydride (B1165640) is a highly reactive form of the carboxylic acid, enabling direct reaction with the alcohol.

For applications requiring greater stability than an ester linkage can provide, the alcohol functionality can be used to form a carbamate (B1207046) (urethane) bond. Carbamate linkages are significantly more resistant to hydrolysis than ester bonds, which is a critical attribute for long-term stability in biological media. acs.org

A common method for forming a carbamate bond is the reaction of the alcohol with an isocyanate-functionalized molecule. acs.org This reaction is typically efficient and does not require a catalyst. The resulting carbamate-linked conjugate is highly stable, making this an excellent strategy for creating robust research constructs, such as linkers for antibody-drug conjugates (ADCs) or stable surface modifications. researchgate.netchemrxiv.org The enhanced stability ensures that the conjugated molecule remains attached to the PEG linker under physiological conditions. chemrxiv.org

Applications in Macromolecular Conjugation Research

The unique properties of this compound and its derivatives make them highly suitable for the precise modification of macromolecules like peptides, proteins, and oligonucleotides. The ability to introduce a discrete PEG linker allows researchers to investigate the effects of PEGylation on the bioactivity, stability, and delivery of these important therapeutic and research molecules.

Peptide and Protein PEGylation for Investigating Enhanced Bioactivity and Structural Stability

The covalent attachment of PEG chains, or PEGylation, is a well-established strategy to enhance the therapeutic properties of peptides and proteins. It can increase their hydrodynamic size, leading to reduced renal clearance and a longer circulating half-life. Furthermore, the PEG chain can shield the biomolecule from proteolytic degradation and reduce its immunogenicity. broadpharm.comcreativepegworks.com The use of a discrete linker like this compound allows for the creation of homogenous PEGylated products, which is crucial for structure-activity relationship studies. biochempeg.com

The thiol group, revealed after deacetylation of this compound, can react specifically with cysteine residues on a protein or peptide. This is a common strategy for site-specific PEGylation, especially when a free cysteine is available or can be introduced through site-directed mutagenesis without compromising the protein's function. nih.gov Alternatively, the hydroxyl end of this compound can be activated, for example, as an NHS ester, to react with lysine (B10760008) residues.

Research Findings:

While specific studies detailing the use of this compound in peptide or protein PEGylation are not abundant in publicly available literature, the principles of using short, discrete PEG linkers are well-documented. For instance, releasable PEGylation techniques employ customized linkers to reversibly attach PEG to therapeutic proteins, allowing for the regeneration of the fully active, unmodified drug. nih.gov This approach, which could be adapted using derivatives of this compound, allows for controlled drug release and tailored pharmacokinetic profiles. nih.gov

The impact of PEGylation on protein stability is another key area of investigation. Studies have shown that the attachment of PEG can either stabilize or destabilize a protein, depending on the site of attachment and the nature of the PEG linker. creativepegworks.com The use of a defined linker like PEG12 enables systematic studies to understand these effects.

Macromolecule TypePEGylation StrategyInvestigated OutcomesPotential Role of this compound
Therapeutic PeptidesSite-specific conjugation to cysteine or lysine residuesEnhanced proteolytic stability, reduced immunogenicity, prolonged half-lifeProvides a discrete PEG12 linker for creating homogenous conjugates.
Recombinant ProteinsReversible PEGylation using cleavable linkersControlled release of the active protein, tailored pharmacokineticsThe heterobifunctional nature allows for its incorporation into cleavable linker designs.
EnzymesSurface modification to improve stabilityIncreased thermal and solvent stability, retention of catalytic activityThe hydrophilic PEG12 chain can help maintain the enzyme's native conformation.

Oligonucleotide Modification for Exploring Improved Biological Performance and Delivery Mechanisms

Oligonucleotides, such as antisense oligonucleotides and siRNAs, hold great promise as therapeutic agents but face challenges related to poor enzymatic stability, rapid clearance from the body, and inefficient cellular uptake. creative-biogene.com PEGylation is a strategy employed to overcome these limitations. The conjugation of a PEG linker can protect the oligonucleotide from nuclease degradation and improve its pharmacokinetic properties. nih.gov

This compound and its derivatives are particularly well-suited for oligonucleotide modification. The linker can be incorporated during solid-phase synthesis or attached post-synthetically. For example, an amino-modified oligonucleotide can be reacted with an NHS-activated derivative of this compound.

Detailed Research Findings:

A study by Godefridus et al. investigated the effect of conjugating short, chemically defined PEG chains to antisense oligonucleotides. nih.gov They synthesized oligonucleotides with a 3'- or 5'-amino-linker and reacted them with a PEG12-NHS ester. Their findings are summarized below:

Structural Impact: Circular dichroism studies revealed that the attachment of PEG12 chains did not alter the secondary structure of the oligonucleotides or their affinity for their complementary strand. nih.gov

Gene Silencing Activity: In a luciferase reporter assay, the PEG12-conjugated phosphodiester and phosphorothioate (B77711) oligonucleotides showed unchanged or even slightly superior gene silencing activity compared to their unmodified counterparts. nih.gov

Toxicity: The PEGylated oligonucleotides showed no significant toxic effects on cell proliferation. nih.gov

These findings indicate that short PEG linkers like PEG12 can be used to modify oligonucleotides without negatively impacting their primary function, while offering the potential for improved in vivo performance.

Oligonucleotide ConjugateModification SiteHybridization Affinity (Tm)Gene Silencing Activity
Unmodified Phosphodiester OligoN/A48.5 °C100% (reference)
5'-PEG12 Phosphodiester Oligo5'-terminus48.3 °C~100%
3'-PEG12 Phosphodiester Oligo3'-terminus48.6 °C~100%
Unmodified Phosphorothioate OligoN/A49.1 °C100% (reference)
5'-PEG12 Phosphorothioate Oligo5'-terminus48.9 °CSlightly enhanced
3'-PEG12 Phosphorothioate Oligo3'-terminus49.2 °CSlightly enhanced

Development of PEGylated Surfaces and Biomaterials using this compound Derivatives in Materials Science Research

In materials science, this compound derivatives are valuable for the surface modification of nanoparticles and the engineering of biomaterials such as hydrogels. The goal of such modifications is often to improve biocompatibility, control interactions with biological systems, and create materials with specific functionalities for applications in diagnostics, drug delivery, and tissue engineering.

Surface Functionalization of Nanoparticles (e.g., Gold, Silver) for Controlled Interactions

Gold and silver nanoparticles have unique optical and electronic properties that make them attractive for various biomedical applications. However, their bare surfaces can lead to non-specific protein adsorption and rapid clearance by the immune system. Surface functionalization with PEG is a common strategy to overcome these issues. The deprotected thiol group of this compound can form a strong bond with gold and silver surfaces, creating a hydrophilic and biocompatible PEG layer.

Detailed Research Findings:

Research by a team led by Z. K. Mahdi demonstrated the use of N-acetyl-L-cysteine (a molecule with a protected thiol) in conjunction with PEG for the stabilization and functionalization of gold nanoparticles. mdpi.comnih.gov While not using this compound directly, their work illustrates the principles of using thiol-containing molecules for nanoparticle surface modification. They found that the stability and aggregation of the gold nanoparticles were dependent on the concentration of the thiol-containing molecule and the PEG. mdpi.comnih.gov

In another study, the functionalization of silver nanoparticles with thiolated PEG was investigated. It was noted that the molar ratio of the thiolated PEG to the silver nanoparticles is a critical parameter for achieving complete surface coverage and preventing aggregation. medchemexpress.com The successful PEGylation was confirmed by an increase in the hydrodynamic radius of the nanoparticles. medchemexpress.com

NanoparticleFunctionalization StrategyKey Findings
Gold (Au)Self-assembly of thiol-PEG linkers on the nanoparticle surface.PEGylation enhances colloidal stability and reduces non-specific protein binding. mdpi.comnih.gov
Silver (Ag)Covalent attachment of thiolated PEG to the nanoparticle surface.The PEG layer can improve biocompatibility and reduce potential cytotoxicity. medchemexpress.com

Engineering of Hydrogel Systems for Scaffold Design and Tissue Engineering Research

Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix, making them excellent candidates for tissue engineering scaffolds. PEG-based hydrogels are widely used due to their biocompatibility and tunable properties. This compound derivatives can be used as crosslinkers or as modifiers to introduce specific functionalities into the hydrogel network. For example, a dithiol derivative of PEG12 can be used to crosslink polymers with vinyl groups through thiol-ene click chemistry, a highly efficient and cytocompatible reaction. nih.govpubcompare.ai

Detailed Research Findings:

Thiol-ene photo-click chemistry is a powerful tool for creating PEG hydrogels with well-defined properties. nih.gov In this approach, multi-arm PEG molecules functionalized with norbornene groups can be crosslinked with dithiol-containing peptides or PEG-dithiols. pubcompare.ai This reaction is rapid, proceeds under mild conditions, and is not inhibited by oxygen, making it suitable for encapsulating cells. nih.gov The resulting hydrogels have a more homogenous network structure compared to those formed by chain-growth polymerization. nih.gov By using a PEG12-dithiol as a crosslinker, the mechanical properties and degradation kinetics of the hydrogel can be precisely controlled.

Hydrogel SystemCrosslinking ChemistryKey Properties and Applications
PEG-NorborneneThiol-ene photo-click chemistry with PEG-dithiolRapid gelation, homogenous network, high cell viability, suitable for 3D cell culture. nih.govpubcompare.ai
PEG-diacrylate (PEGDA)Co-polymerization with thiol-containing moleculesTunable degradation rates, can be used to create scaffolds for cartilage tissue engineering.

Modulation of Cell-Biomaterial Interactions through Engineered Interfaces

The interface between a biomaterial and biological tissue is critical in determining the in vivo response. Unmodified material surfaces can trigger inflammatory responses and lead to implant failure. Surface modification with PEG is a widely used strategy to create "non-fouling" surfaces that resist protein adsorption and cell adhesion. nih.gov This is due to the formation of a hydrated layer by the PEG chains, which acts as a physical and energetic barrier.

This compound can be used to create such PEGylated surfaces. After deprotection, the thiol group can be attached to a suitable substrate, presenting a dense layer of PEG12 chains to the biological environment. While creating a non-adhesive background, specific cell adhesion can be promoted by co-immobilizing cell-adhesive ligands, such as the RGD peptide, at the terminus of some of the PEG chains.

Detailed Research Findings:

Studies have shown that silicon surfaces modified with a self-assembled film of PEG effectively reduce the adsorption of plasma proteins like albumin, fibrinogen, and IgG. nih.gov This reduction in protein adsorption, in turn, leads to a significant decrease in cell attachment and proliferation. nih.gov The ability to control the density of the grafted PEG chains allows for a fine-tuning of the surface's anti-fouling properties. By creating patterns of PEGylated and non-PEGylated regions, or by patterning the density of cell-adhesive ligands on a PEGylated background, it is possible to control the spatial organization of cells on a surface, which is a powerful tool in tissue engineering and fundamental cell biology research.

Role of S Acetyl Peg12 Alcohol in the Rational Design and Synthesis of Proteolysis Targeting Chimeras Protacs

Integration of S-acetyl-PEG12-alcohol as a Key Linker Component in PROTAC Architecture

The fundamental architecture of a PROTAC molecule relies on the linker to spatially orient the target protein and the E3 ligase to facilitate the transfer of ubiquitin, marking the target for degradation. frontiersin.org this compound serves as a bifunctional building block for this purpose. broadpharm.com It is composed of a twelve-unit polyethylene (B3416737) glycol chain, which provides a defined length and flexibility. broadpharm.com This PEG chain is capped at one end by an alcohol (-OH) group and at the other by a thioacetyl (-SAc) group. broadpharm.com

The integration of this linker into a PROTAC involves leveraging these two distinct functional groups. The alcohol group provides a reactive site for conjugation to either the POI ligand or the E3 ligase ligand. The thioacetyl group is a protected thiol, which can be deprotected under specific conditions to reveal a reactive sulfhydryl (-SH) group for conjugation to the second ligand. broadpharm.com This differential reactivity allows for a controlled, stepwise synthesis of the final heterobifunctional molecule.

Furthermore, the PEG component of the linker confers important physicochemical properties to the resulting PROTAC. PEG linkers are known to enhance the aqueous solubility of molecules, which can improve their compatibility with physiological environments and potentially their oral absorption. precisepeg.combiochempeg.comjenkemusa.combiochempeg.com This is a significant advantage, as many potent protein ligands are hydrophobic. The hydrophilic nature of the PEG12 chain can help mitigate the poor solubility often associated with high molecular weight PROTACs. researchgate.net

Table 1: Key Features of this compound in PROTAC Architecture

FeatureDescriptionRole in PROTAC Architecture
Bifunctionality Possesses a terminal alcohol (-OH) and a protected thiol (S-acetyl) group. broadpharm.comEnables sequential and controlled conjugation to the POI ligand and the E3 ligase ligand.
PEG12 Chain Consists of 12 repeating ethylene (B1197577) glycol units.Provides a specific, flexible spacer of defined length to correctly position the two ends of the PROTAC for ternary complex formation. jenkemusa.com
Hydrophilicity The polyethylene glycol chain is inherently water-soluble. precisepeg.comCan improve the overall solubility and pharmacokinetic properties of the final PROTAC molecule. biochempeg.combiochempeg.com
Monodispersity As a defined chemical entity, it has a precise molecular weight and length.Ensures homogeneity in the final PROTAC product, which is crucial for consistent biological activity and regulatory approval.

Functionalization Strategies for E3 Ubiquitin Ligase Ligands and Target Protein Ligands via the PEG12 Scaffold

The versatility of the this compound scaffold lies in the ability to chemically modify its terminal functional groups to connect a wide array of E3 ubiquitin ligase and target protein ligands. The specific strategy often depends on the available functional groups on the ligands themselves.

Functionalization of the Alcohol Terminus: The primary alcohol group is a versatile handle for various chemical transformations. It can be:

Activated for Nucleophilic Substitution: The alcohol can be converted into a better leaving group, such as a tosylate or mesylate. This allows for reaction with nucleophiles on a ligand, like an amine or a phenol, to form an ether or an amine linkage.

Used in Ester or Amide Bond Formation: The alcohol can be directly reacted with a carboxylic acid on a ligand (via esterification) or oxidized to a carboxylic acid itself. This new acid can then be coupled with an amine-containing ligand to form a stable amide bond, a very common linkage in PROTACs.

Converted to an Azide (B81097) for "Click Chemistry": The alcohol can be transformed into an azide (-N3) group. This allows for a highly efficient and specific copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reaction if the corresponding ligand is functionalized with an alkyne. This "click chemistry" approach has been widely used for the rapid assembly of PROTAC libraries. nih.gov

Functionalization of the Thiol Terminus: The S-acetyl group serves as a stable protecting group for the thiol. It is typically removed late in the synthesis using mild basic conditions (e.g., hydrazine (B178648) or ammonia) to reveal the free thiol. This thiol is highly reactive and can be used to form stable linkages, including:

Thioether Bonds: The thiol can react with electrophiles such as alkyl halides or epoxides on the second ligand. A particularly common reaction is the Michael addition of the thiol to an α,β-unsaturated carbonyl system (e.g., a maleimide) on a ligand.

Disulfide Bonds: While less stable in the reducing intracellular environment, disulfide bonds can be formed through oxidation with a corresponding thiol-containing ligand.

This dual-ended functionalization allows for a modular and convergent synthetic approach, where the linker can be attached to one ligand first, followed by deprotection and attachment to the second ligand. nih.gov

Investigation of Linker Length and Flexibility Considerations in PROTAC Efficacy and Target Engagement Research

The linker in a PROTAC is far more than a simple spacer; its length, flexibility, and chemical composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). precisepeg.comnih.gov The PEG12 chain of this compound provides a specific length that must be compatible with the topographies of the target protein and the E3 ligase being recruited.

Linker Length: Research has consistently shown that PROTAC efficacy is highly sensitive to linker length. nih.govnih.gov An optimal linker length allows the two ligands to bind to their respective proteins simultaneously and adopt a conformation that facilitates the ubiquitination of the target. nih.gov

If the linker is too short, the proteins may clash sterically, preventing the formation of a stable ternary complex.

If the linker is too long, it may lead to an entropically unfavorable complex, or the reactive lysine (B10760008) residues on the target protein may not be positioned correctly relative to the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.

Studies have demonstrated that even minor changes in linker length, such as the addition of a single ethylene glycol unit, can dramatically alter a PROTAC's degradation efficiency and even its selectivity between different target proteins. nih.gov For example, in a study targeting the estrogen receptor (ER), a 16-atom linker was found to be optimal for degradation. nih.gov While this is not PEG12, it highlights the principle that a specific length is required for maximal efficacy. The defined length of the PEG12 linker (which corresponds to a 37-atom chain, C-S-C-(C-O-C)x11-C-O-H) makes it a valuable tool for systematically exploring the optimal distance for a given protein-ligase pair.

Table 2: Impact of Linker Length on PROTAC Activity

Linker LengthConsequenceResearch Finding Example
Too Short Steric hindrance, prevents ternary complex formation.Reduced or no protein degradation observed.
Optimal Favorable protein-protein interactions, stable ternary complex.Maximal protein degradation (low DC50 value). A 16-atom chain was optimal for ERα degradation in one study. nih.gov
Too Long Increased flexibility, unfavorable entropy, inefficient ubiquitination.Reduced protein degradation observed.

Flexibility: The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, which can be advantageous in searching for the optimal binding orientation between the two proteins. However, excessive flexibility can also be a detriment, as it increases the entropic penalty of forming a rigid ternary complex. In some cases, more rigid linkers containing cyclic elements like piperazine (B1678402) or triazole rings have been shown to improve potency by pre-organizing the molecule into a bioactive conformation. precisepeg.comsemanticscholar.org The balance between flexibility and rigidity is a key consideration in linker design, and the flexible nature of the PEG12 scaffold represents one end of this spectrum.

Chemical Synthesis Methodologies for PROTAC Molecules Incorporating this compound Scaffolds

The synthesis of a PROTAC using this compound is a multi-step process that leverages standard organic chemistry reactions. The modular nature of the linker and the differential reactivity of its termini allow for a convergent and systematic assembly. nih.gov

A generalized synthetic route can be described as follows:

First Ligand Conjugation: The synthesis typically begins by coupling the first ligand (either the POI binder or the E3 ligase recruiter) to the alcohol terminus of the this compound. This is often achieved by first activating the alcohol (e.g., converting it to a tosylate) and then reacting it with a nucleophilic handle (e.g., an amine or phenol) on the ligand. Alternatively, an amide bond can be formed if the alcohol is oxidized to a carboxylic acid and coupled with an amine on the ligand.

Example Reaction: Tosylation followed by nucleophilic substitution S-acetyl-PEG12-OH + TsCl -> S-acetyl-PEG12-OTs S-acetyl-PEG12-OTs + Ligand1-NH2 -> S-acetyl-PEG12-NH-Ligand1

Deprotection of the Thiol Group: Once the first half of the PROTAC is assembled, the S-acetyl group is removed to unmask the reactive thiol. This is typically accomplished using a mild base such as sodium hydroxide, ammonia, or hydrazine in a solvent like methanol (B129727).

Example Reaction: Deacetylation S-acetyl-PEG12-NH-Ligand1 + NaOH -> HS-PEG12-NH-Ligand1

Second Ligand Conjugation: The final step involves coupling the second ligand to the newly exposed thiol group. A common and efficient method is the reaction of the thiol with a maleimide-functionalized ligand via a Michael addition reaction. This forms a stable thioether bond.

Example Reaction: Michael Addition HS-PEG12-NH-Ligand1 + Ligand2-Maleimide -> Ligand2-S-PEG12-NH-Ligand1 (Final PROTAC)

This stepwise approach allows for the purification of intermediates and provides a reliable method for constructing the final, complex PROTAC molecule. The commercial availability of building blocks like this compound facilitates this process, enabling researchers to rapidly synthesize and test new PROTACs with defined linker characteristics. nih.gov

Mechanistic and Theoretical Investigations of Pegylation Processes Employing S Acetyl Peg12 Alcohol Derivatives

Elucidation of Steric Shielding Mechanisms Conferred by Poly(ethylene glycol) Chains in Biological Systems

The therapeutic efficacy of PEGylated molecules is largely attributed to the steric shielding effect imparted by the conjugated PEG chains. nih.govresearchgate.netnih.gov This phenomenon arises from a combination of the physicochemical properties of PEG in aqueous environments. A primary mechanism is the formation of a hydration layer around the PEG chain. researchgate.netplos.org Each ethylene (B1197577) glycol subunit can associate with two to three water molecules, causing the polymer to swell and create a large hydrodynamic radius. lu.senih.gov This extensive water shell acts as a physical barrier, sterically hindering the approach of other macromolecules, such as proteolytic enzymes or antibodies, thereby protecting the conjugated protein from degradation and recognition by the immune system. nih.govnih.govnih.gov

Furthermore, the high conformational flexibility and mobility of the PEG chain contribute significantly to steric exclusion. researchgate.net The polymer chain is not static but moves rapidly, sweeping out a large volume that effectively repels other molecules from the surface of the conjugated entity. researchgate.netplos.org When a protein or other biological component approaches a PEGylated surface, the compression of the flexible PEG chains results in a repulsive elastic force, further preventing non-specific adsorption. researchgate.net This dynamic shielding effect is crucial for reducing immunogenicity and antigenicity, as it masks the epitopes on the protein surface that would otherwise trigger an immune response. europeanpharmaceuticalreview.comnih.gov The combination of a large, hydrated volume and high chain mobility is the foundation of the steric shielding that enhances the stability and circulation half-life of PEGylated therapeutics. europeanpharmaceuticalreview.comnih.gov

Impact of PEG Chain Length (PEG12) and Conformation on Conjugation Efficiency and Molecular Recognition

The length and conformation of the attached PEG chain are critical parameters that influence both the PEGylation process and the biological function of the resulting conjugate. nih.govnih.gov While longer PEG chains (e.g., 20 kDa or 40 kDa) generally provide more pronounced steric shielding and longer circulation times, they can also lead to a greater loss of biological activity by masking the active sites or receptor-binding domains of a protein. nih.govnih.gov The use of a shorter, discrete PEG linker like PEG12 represents a compromise aimed at balancing these effects.

A PEG12 chain is long enough to confer some of the benefits of PEGylation, such as increased solubility and reduced non-specific interactions, but is less likely to severely impede molecular recognition compared to larger polymers. youtube.com The impact of PEG chain length on the bioactivity of a conjugated protein is highly dependent on the specific protein and the site of PEGylation. nih.govnih.gov For instance, studies on staphylokinase showed that both the PEG chain length and the attachment site significantly altered the bioactivity and hydrodynamic volume of the protein. nih.govnih.gov Shorter PEG chains generally result in a smaller increase in hydrodynamic radius and a lesser impact on the molecule's ability to interact with its biological targets.

The conformation of the PEG chain also plays a vital role. While often depicted as a simple linear chain, in solution, PEG is a flexible and dynamic polymer. plos.org Its conformation can be influenced by its interaction with the protein surface and the surrounding solvent. nih.gov Molecular dynamics simulations have suggested that PEG chains can wrap on the protein surface through noncovalent interactions, which can impact the protein's conformational stability and dynamics. plos.orgnih.gov The specific conformation adopted by a PEG12 chain can influence the efficiency of the initial conjugation reaction and the subsequent ability of the conjugate to bind to its receptor.

Table 1: Influence of PEG Chain Length on Physicochemical and Biological Properties

PropertyEffect of Increasing PEG Chain LengthRationaleSupporting Findings
Hydrodynamic Volume IncreasesThe polymer chain sweeps out a larger volume and binds more water molecules.C-terminally PEGylated staphylokinase with 20 kDa PEG showed a higher hydrodynamic volume than with 5 kDa PEG. nih.govplos.org
Biological Activity Often DecreasesIncreased steric hindrance can block active sites or receptor binding domains.Modification of TNF-α with 40 kDa branched PEG resulted in a loss of activity, whereas 20 kDa linear PEG retained higher activity. nih.gov
Proteolytic Protection IncreasesA larger, more flexible PEG chain provides a more effective steric shield against proteases.PEG-based increases in conformational stability are strongly associated with corresponding increases in proteolytic stability. figshare.com
Non-Specific Binding DecreasesEnhanced steric repulsion and hydration layer prevent unwanted protein adsorption.Increasing PEG surface density and chain length enhances the prevention of non-specific absorption. nih.govdovepress.com
Tumor Accumulation Can IncreaseLonger PEG linkers can enhance the targeting ability of ligand-conjugated liposomes in vivo.For folate-conjugated liposomes, increasing the PEG-linker length from 2 kDa to 10 kDa significantly increased tumor accumulation. nih.gov

Analysis of Interactions with Biological Environments and Minimization of Non-Specific Binding in Research Models

A primary advantage of utilizing PEG derivatives in research is their ability to create inert surfaces that resist non-specific binding of proteins and cells. nih.govnih.gov This anti-fouling property is critical in applications such as immunoassays, biosensors, and single-molecule studies. nih.govnih.govresearchgate.net When a surface is modified with derivatives of S-acetyl-PEG12-alcohol, the grafted PEG chains form a hydrophilic layer that minimizes interactions with biological macromolecules. researchgate.netnih.gov

The mechanism for reducing non-specific binding is twofold. Firstly, the strong affinity of the PEG chains for water creates a tightly bound hydration layer that acts as an energetic barrier, preventing proteins from adsorbing onto the underlying substrate. researchgate.netnih.gov Secondly, the steric repulsion generated by the flexible and mobile PEG chains physically prevents proteins from approaching the surface. researchgate.net Research has demonstrated that incorporating PEG into hydrogel networks for immunoassays can significantly reduce non-specific protein binding, leading to a substantial decrease in background noise and an increase in signal-to-noise ratio. nih.govresearchgate.net In one study, the addition of a PEG-diacrylate to a hydrogel reduced non-specific binding by a factor of 10 while simultaneously increasing the specific signal sixfold. nih.gov

The use of discrete PEG linkers like this compound is particularly advantageous in surface modification because it allows for precise control over the density and length of the grafted chains. youtube.com The density of the PEG layer is a crucial factor; a higher density generally provides better resistance to non-specific adsorption. nih.gov By using a defined PEG12 linker, researchers can create well-characterized, reproducible surfaces for sensitive analytical applications, ensuring that observed interactions are specific and not artifacts of non-specific binding. youtube.comnih.gov

Strategies for Controlling PEGylation Homogeneity and Site-Specificity for Advanced Research Applications

A significant challenge in traditional PEGylation is the lack of control over the reaction site, which often leads to a heterogeneous mixture of products with varying numbers of PEG chains attached at different locations. lu.seacs.org This heterogeneity can result in reduced and inconsistent biological activity. acs.org Consequently, developing strategies for site-specific PEGylation to produce homogeneous conjugates is a major focus of modern bioconjugation research. nih.govnih.govfrontiersin.org Derivatives of this compound are well-suited for these advanced strategies.

Several key methods have been developed to achieve site-specificity:

Cysteine-Specific Modification: This is one of the most common methods for site-specific PEGylation. nih.govmdpi.com It involves genetically engineering a unique, reactive cysteine residue at a desired location on the protein surface, away from the active site. nih.gov The S-acetyl group on this compound can be deprotected to yield a free thiol, which can then be used to create thiol-reactive PEG derivatives (e.g., maleimides, vinyl sulfones). These derivatives react specifically with the engineered cysteine, ensuring conjugation at a single, defined position. nih.govfrontiersin.org This approach generates a chemically well-defined and homogeneous product. frontiersin.org

N-Terminal-Specific Modification: The unique reactivity of the α-amino group at the N-terminus of a protein compared to the ε-amino groups of lysine (B10760008) residues can be exploited for site-specific conjugation. nih.govfrontiersin.org Under controlled pH conditions, reagents such as PEG-aldehydes can selectively react with the N-terminal amine. nih.gov The alcohol group of this compound can be oxidized to an aldehyde to create such a reagent, enabling controlled N-terminal PEGylation. dntb.gov.ua

Enzymatic Ligation: Enzymes like transglutaminase offer another route to site-specific modification. nih.govresearchgate.net These enzymes catalyze the formation of a covalent bond between a specific amino acid sequence and a PEG derivative containing a suitable amine substrate. nih.gov While this requires the protein to have the correct recognition sequence, it can be a highly specific method. Computational models are being developed to predict which residues will be targeted by enzymes like transglutaminase, aiding in the design of proteins for specific labeling. researchgate.net

Non-Canonical Amino Acid Tagging: This advanced strategy involves incorporating a non-canonical amino acid with a unique reactive group (e.g., an azide (B81097) or alkyne) into the protein sequence. acs.org The alcohol group on this compound can be converted into a complementary reactive group, allowing for highly specific bioorthogonal reactions, such as "click chemistry," to attach the PEG chain. mdpi.com

By employing these strategies, researchers can use derivatives of this compound to create homogeneous, well-defined PEGylated molecules. This control is essential for fundamental biological research and for developing next-generation protein therapeutics where reproducibility and a clear structure-activity relationship are paramount. frontiersin.orgmdpi.com

Table 2: Common Strategies for Site-Specific Protein PEGylation

StrategyTarget Residue/SiteCommon PEG Reagent TypeKey Advantages
Cysteine Tagging Unpaired Cysteine (often engineered)Maleimide-PEG, Vinyl Sulfone-PEGHigh specificity, stable thioether bond, widely used. nih.govfrontiersin.org
N-Terminal Reductive Amination N-terminal α-amino groupAldehyde-PEG, Ketone-PEGTargets a unique position, pH-controlled selectivity. nih.govnih.gov
Lysine Modification Lysine ε-amino groupsNHS Ester-PEGCan be made site-specific if a particular lysine is significantly more reactive. Often results in heterogeneity. lu.se
Enzymatic Ligation Glutamine, specific peptide tagsAmine-PEG (for Transglutaminase)High specificity, mild reaction conditions. nih.govresearchgate.net
Bioorthogonal Chemistry Non-canonical amino acids (e.g., containing azide/alkyne)PEG with complementary functional group (e.g., alkyne/azide)Extremely high specificity, reaction occurs without interfering with native biological functional groups. acs.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.